molecular formula C3H8FNO2S B15263835 2-(Methylamino)ethane-1-sulfonyl fluoride

2-(Methylamino)ethane-1-sulfonyl fluoride

Cat. No.: B15263835
M. Wt: 141.17 g/mol
InChI Key: AMCTWFJZIBDRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H8FNO2S. It is known for its applications in various fields, including organic synthesis, chemical biology, and medicinal chemistry. This compound is particularly interesting due to its unique reactivity and potential for use in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)ethane-1-sulfonyl fluoride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(Methylamino)ethanol with sulfuryl fluoride (SO2F2) in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

2-(Methylamino)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylamino)ethane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical and biological applications, where the compound can modify proteins and other biomolecules by forming covalent bonds with nucleophilic residues .

Comparison with Similar Compounds

Similar Compounds

    Sulfonyl Chlorides: These compounds are similar in structure but contain a chlorine atom instead of a fluorine atom. They are also used in organic synthesis and chemical biology.

    Sulfonyl Bromides: Similar to sulfonyl chlorides, but with a bromine atom. They are less commonly used due to their higher reactivity and lower stability.

    Sulfonyl Iodides: These compounds are even less common and are typically used in specialized applications.

Uniqueness

2-(Methylamino)ethane-1-sulfonyl fluoride is unique due to its high reactivity and stability compared to other sulfonyl halides. The presence of the fluorine atom makes it more resistant to hydrolysis, allowing for its use in aqueous environments and biological systems .

Properties

Molecular Formula

C3H8FNO2S

Molecular Weight

141.17 g/mol

IUPAC Name

2-(methylamino)ethanesulfonyl fluoride

InChI

InChI=1S/C3H8FNO2S/c1-5-2-3-8(4,6)7/h5H,2-3H2,1H3

InChI Key

AMCTWFJZIBDRSF-UHFFFAOYSA-N

Canonical SMILES

CNCCS(=O)(=O)F

Origin of Product

United States

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